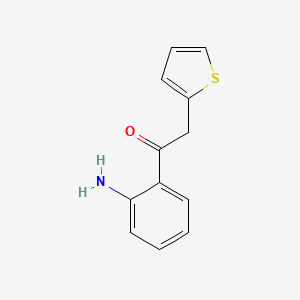

N-(thiophen-3-ylmethyl)prop-2-en-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

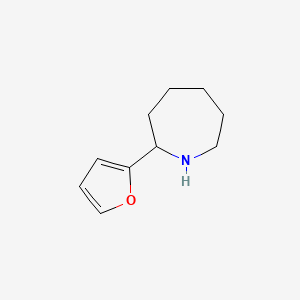

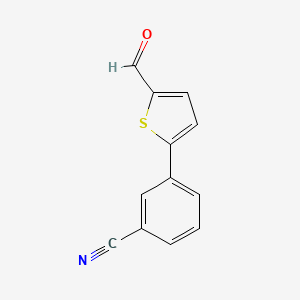

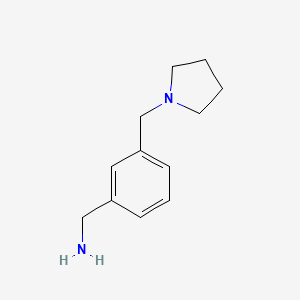

“N-(thiophen-3-ylmethyl)prop-2-en-1-amine” is a chemical compound with the molecular formula C8H11NS and a molecular weight of 153.25 g/mol . It is also known by its IUPAC name "N-(2-thienylmethyl)-2-propen-1-amine" .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “N-(thiophen-3-ylmethyl)prop-2-en-1-amine”, has been a topic of interest in recent years . Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular structure of “N-(thiophen-3-ylmethyl)prop-2-en-1-amine” consists of a thiophene ring attached to a prop-2-en-1-amine group via a methylene bridge. The prop-2-en-1-amine group is also known as allylamine .Scientific Research Applications

Comprehensive Analysis of “N-(thiophen-3-ylmethyl)prop-2-en-1-amine”

Organic Semiconductors

N-(thiophen-3-ylmethyl)prop-2-en-1-amine: is a compound that can be utilized in the development of organic semiconductors. Thiophene derivatives are known for their role in advancing organic semiconductor technology due to their stable π-conjugated systems. These compounds can be used in the fabrication of organic field-effect transistors (OFETs) , which are crucial for the development of flexible electronic devices .

Corrosion Inhibition

This compound has potential applications as a corrosion inhibitor, particularly for metals like copper. In environments where copper is prone to corrosion, such as in acidic media, derivatives of prop-2-en-1-one, which is part of the compound’s structure, have shown effectiveness in protecting against corrosion. This application is significant in preserving the integrity and longevity of copper-based materials and devices .

OLED Materials

The thiophene moiety within N-(thiophen-3-ylmethyl)prop-2-en-1-amine makes it a candidate for use in organic light-emitting diodes (OLEDs) . Thiophene-based molecules are integral in OLED technology, which is used in creating brighter and more energy-efficient displays for televisions, smartphones, and other digital screens .

Pharmacological Properties

Thiophene derivatives exhibit a range of pharmacological properties. Compounds containing the thiophene ring have been studied for their anticancer, anti-inflammatory, and antimicrobial activities. As such, N-(thiophen-3-ylmethyl)prop-2-en-1-amine could be a precursor or an active moiety in the synthesis of drugs with these therapeutic effects .

Dental Anesthetics

The structural similarity of N-(thiophen-3-ylmethyl)prop-2-en-1-amine to known dental anesthetics suggests its potential application in this field. For instance, articaine, which contains a thiophene ring, is used as a voltage-gated sodium channel blocker. Therefore, this compound could be explored for its anesthetic properties in dental procedures .

Material Science

In material science, the compound’s thiophene component can contribute to the development of advanced materials with unique properties. Thiophene derivatives are used as building blocks for creating materials with specific electrical, thermal, or mechanical characteristics, which can be applied in various industrial applications .

Synthesis of Biologically Active Compounds

The compound can serve as an intermediate in the synthesis of biologically active molecules. The thiophene ring is a common feature in many biologically active compounds, and its incorporation into new molecules can lead to the discovery of novel drugs with significant therapeutic potential .

Advanced Synthesis Techniques

N-(thiophen-3-ylmethyl)prop-2-en-1-amine: can be involved in advanced synthesis techniques such as the Gewald reaction, which is used to create aminothiophene derivatives. These derivatives are valuable for further chemical modifications and can lead to the creation of compounds with desired biological or physical properties .

Future Directions

Thiophene derivatives, including “N-(thiophen-3-ylmethyl)prop-2-en-1-amine”, have potential applications in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring these activities further and developing new synthetic methods for thiophene derivatives .

properties

IUPAC Name |

N-(thiophen-3-ylmethyl)prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-4-9-6-8-3-5-10-7-8/h2-3,5,7,9H,1,4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNAGJXSWZTSAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CSC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406046 |

Source

|

| Record name | N-(thiophen-3-ylmethyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophen-3-ylmethyl)prop-2-en-1-amine | |

CAS RN |

892592-88-0 |

Source

|

| Record name | N-(thiophen-3-ylmethyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)